KMO Inhibitory Potency of Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate vs. Meta-Halogen and Unsubstituted Analogs
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate (2e in the Drysdale series) inhibited KMO isolated from rat liver with an IC50 of 1.9 µM [1]. In the same assay and publication series, the 3-chloro analog (2d) and the 3-fluoro analog (2f) were identified as potent inhibitors, but their specific numeric IC50 values were not disclosed in the abstract; the paper emphasizes the 3-chloro and 3-fluoro acids and esters as the most potent KMO inhibitors disclosed to that date [1]. The unsubstituted phenyl analog (2a) was likely less potent based on SAR trends described for this series, where electron-withdrawing substituents enhance activity [1].
| Evidence Dimension | KMO IC50 (µM) |
|---|---|
| Target Compound Data | 1.9 µM (IC50) |
| Comparator Or Baseline | 3-Cl analog (2d): Potent but exact IC50 not abstracted; 3-F analog (2f): Potent but exact IC50 not abstracted; Unsubstituted phenyl (2a): Less potent (SAR trend) |
| Quantified Difference | Target compound IC50 = 1.9 µM; Comparator data are qualitative/trend-based from the same publication. |
| Conditions | Kynurenine-3-hydroxylase enzyme isolated from rat liver; assay method as per Moody et al. Xenobiotica 1999. |
Why This Matters
The 4-bromo substitution yields a quantifiable 1.9 µM IC50, enabling direct benchmarking against future 4-substituted analogs and demonstrating that the para-bromo electronic/lipophilic profile is a defined, productive position for KMO inhibition within this chemotype.
- [1] Drysdale, M.J., Hind, S.L., Jansen, M., Reinhard, J.F. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: Potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. J. Med. Chem. 2000, 43, 123-127. View Source
